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molecular formula C14H14ClNO3 B8273325 [5-(4-Chloro-benzyloxy)-4-methoxy-pyridin-2-yl]-methanol

[5-(4-Chloro-benzyloxy)-4-methoxy-pyridin-2-yl]-methanol

Cat. No. B8273325
M. Wt: 279.72 g/mol
InChI Key: XKFLXTXQLXUPBK-UHFFFAOYSA-N
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Patent
US07872018B2

Procedure details

[5-(4-Chloro-benzyloxy)-4-methoxy-pyridin-2-yl]-methanol (73, 480 mg, 1.7 mmol) was dissolved in dimethyl sulfoxide (26 mL) and Dess-Martin periodinane (909 mg, 2.1 mmol) was added. The reaction was allowed to stir at room temperature for 2 hours. The reaction was concentrated under high vacuum and then poured into a solution of NaHCO3 and Na2S2O3. The mixture was extracted with ethyl acetate. The organic portions were dried with anhydrous sodium sulfate and filtered. The filtrate was adsorbed onto silica and purified by silica gel chromatography, ethyl acetate:hexanes, to provide the desired compound as a white powder (74, 343 mg, 72%).
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
909 mg
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:19]=[CH:18][C:5]([CH2:6][O:7][C:8]2[C:9]([O:16][CH3:17])=[CH:10][C:11]([CH2:14][OH:15])=[N:12][CH:13]=2)=[CH:4][CH:3]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>CS(C)=O>[Cl:1][C:2]1[CH:19]=[CH:18][C:5]([CH2:6][O:7][C:8]2[C:9]([O:16][CH3:17])=[CH:10][C:11]([CH:14]=[O:15])=[N:12][CH:13]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
480 mg
Type
reactant
Smiles
ClC1=CC=C(COC=2C(=CC(=NC2)CO)OC)C=C1
Name
Quantity
26 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
909 mg
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under high vacuum
ADDITION
Type
ADDITION
Details
poured into a solution of NaHCO3 and Na2S2O3
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portions were dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography, ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(COC=2C(=CC(=NC2)C=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 343 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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